molecular formula C17H28O2 B12643673 2-(Isononylphenoxy)ethanol CAS No. 85005-55-6

2-(Isononylphenoxy)ethanol

Cat. No.: B12643673
CAS No.: 85005-55-6
M. Wt: 264.4 g/mol
InChI Key: YWFWPJLGQZVOCG-UHFFFAOYSA-N
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Description

2-(Isononylphenoxy)ethanol is an organic compound with the molecular formula C17H28O2. It is a colorless to pale yellow liquid that is used in various industrial applications. This compound is known for its surfactant properties, making it useful in formulations where emulsification, wetting, or dispersion is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Isononylphenoxy)ethanol can be synthesized through the reaction of isononylphenol with ethylene oxide. The reaction typically occurs under basic conditions, using a catalyst such as potassium hydroxide. The process involves the nucleophilic attack of the phenoxide ion on the ethylene oxide, resulting in the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction is monitored to ensure complete conversion of the starting materials. After the reaction, the product is purified through distillation or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(Isononylphenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of isononylphenoxyacetic acid.

    Reduction: Formation of isononylphenol.

    Substitution: Formation of isononylphenoxyalkyl derivatives.

Scientific Research Applications

2-(Isononylphenoxy)ethanol has several applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions and formulations.

    Biology: Employed in the preparation of biological samples for analysis.

    Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants.

Mechanism of Action

The mechanism of action of 2-(Isononylphenoxy)ethanol primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. At the molecular level, it interacts with hydrophobic and hydrophilic regions of molecules, facilitating their dispersion in aqueous or non-aqueous media.

Comparison with Similar Compounds

Similar Compounds

    2-Phenoxyethanol: Similar in structure but lacks the isononyl group, making it less hydrophobic.

    Nonylphenol Ethoxylates: Similar surfactant properties but with varying lengths of ethoxylate chains.

Uniqueness

2-(Isononylphenoxy)ethanol is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring strong emulsification and dispersion capabilities.

Properties

CAS No.

85005-55-6

Molecular Formula

C17H28O2

Molecular Weight

264.4 g/mol

IUPAC Name

2-[2-(7-methyloctyl)phenoxy]ethanol

InChI

InChI=1S/C17H28O2/c1-15(2)9-5-3-4-6-10-16-11-7-8-12-17(16)19-14-13-18/h7-8,11-12,15,18H,3-6,9-10,13-14H2,1-2H3

InChI Key

YWFWPJLGQZVOCG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCC1=CC=CC=C1OCCO

Origin of Product

United States

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